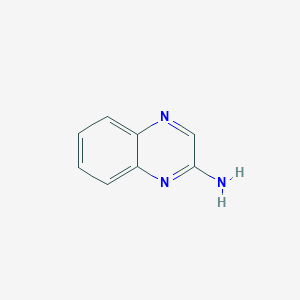

Quinoxalin-2-amine

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

quinoxalin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3/c9-8-5-10-6-3-1-2-4-7(6)11-8/h1-5H,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOWAEZWWQFSEJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00279557 | |

| Record name | Quinoxalin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00279557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5424-05-5 | |

| Record name | 5424-05-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44679 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5424-05-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13155 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Quinoxalin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00279557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | quinoxalin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for Quinoxalin 2 Amine and Its Functionalized Derivatives

Classical Approaches to Quinoxaline (B1680401) Ring Systems

The foundational methods for constructing the quinoxaline core have historically relied on the condensation of readily available precursors. These methods, while robust, often require harsh conditions.

Condensation Reactions with 1,2-Diamines and Dicarbonyl Compounds

The most traditional and widely employed method for synthesizing the quinoxaline ring system is the condensation reaction between an aryl-1,2-diamine and a 1,2-dicarbonyl compound. nih.govnih.govsapub.orgsid.ir This acid-catalyzed reaction is a straightforward approach to forming the pyrazine (B50134) ring fused to the benzene (B151609) ring. nih.gov

The general reaction involves the nucleophilic attack of the amino groups of the 1,2-diamine onto the carbonyl carbons of the 1,2-dicarbonyl compound, followed by dehydration to yield the quinoxaline. A variety of 1,2-dicarbonyl synthons can be utilized, including α-diketones, α-ketoesters, and their surrogates like α-haloketones and α-hydroxyketones. nih.gov While effective, these classical methods often suffer from drawbacks such as high reaction temperatures, long reaction times, and the use of corrosive acid catalysts. nih.gov

| Reactant A (1,2-Diamine) | Reactant B (1,2-Dicarbonyl) | Conditions | Product | Ref. |

| o-Phenylenediamine (B120857) | Benzil | Ethanol or Acetic Acid, Heat | 2,3-Diphenylquinoxaline | nih.gov |

| 4-Methyl-1,2-phenylenediamine | Biacetyl (2,3-Butanedione) | Acid catalyst, Heat | 6-Methyl-2,3-dimethylquinoxaline | sid.ir |

| o-Phenylenediamine | Glyoxal | Acetonitrile, Ni-nanoparticles | Quinoxaline | sapub.org |

This table presents illustrative examples of the classical condensation reaction.

Phillips Condensation Mechanism for Quinoxalin-2(1H)-one Derivatives

The Phillips condensation reaction is a classical method primarily known for the synthesis of benzimidazoles from the reaction of ortho-phenylenediamines with carboxylic acids in the presence of a mineral acid. adichemistry.com The mechanism involves the initial acylation of one amino group, followed by an intramolecular cyclization and dehydration. adichemistry.com

While the direct application of the Phillips condensation using carboxylic acids typically yields benzimidazoles, the underlying principle of intramolecular cyclization following an initial condensation is relevant to the synthesis of quinoxalin-2(1H)-one derivatives. When α-ketoacids (a type of 1,2-dicarbonyl compound) are used in reactions with o-phenylenediamines, a similar cyclization pathway occurs. The reaction proceeds through the formation of an initial imine with the α-keto group, followed by an intramolecular nucleophilic attack of the second amino group on the carboxylic acid moiety (or its ester), leading to the formation of the six-membered heterocyclic ring of quinoxalin-2(1H)-one after dehydration. This process can be considered a variation of the classical quinoxaline synthesis that leads specifically to the quinoxalinone scaffold. organic-chemistry.org Traditional methods often require harsh conditions like high temperatures or strong acids to facilitate this cyclization. nih.gov

Modern and Green Synthetic Protocols

In response to the limitations of classical methods, contemporary research has focused on developing more efficient, sustainable, and milder synthetic routes. These modern protocols often feature catalyst-free conditions, the use of green solvents, and novel activation methods like photochemistry.

Catalyst-Free Methodologies in PEG-400 Solvent

Polyethylene (B3416737) glycol (PEG-400) has emerged as a highly effective and recyclable green solvent for organic synthesis. researchgate.net A notable development is the catalyst-free synthesis of quinoxaline derivatives by reacting various ortho-phenylenediamines with α-halo ketones in PEG-400. researchgate.net This protocol avoids the need for any organic co-solvent or external catalyst, providing a wide range of quinoxaline derivatives in high yields. researchgate.net The use of PEG-400 not only facilitates the reaction but also simplifies product isolation and allows for the recycling of the solvent, aligning with the principles of green chemistry. nih.gov

Furthermore, PEG-400 can also participate as a reactant. In one novel protocol, PEG-400 serves as both the solvent and the source of an acetyl radical for the C3-acetylation of quinoxalin-2(1H)-ones. rsc.org This aerobic oxidative reaction involves the cleavage of C-C and C-O bonds within the PEG-400 molecule to generate the acetyl radical in situ. rsc.org

| Reactants | Solvent/Medium | Conditions | Product Type | Key Feature | Ref. |

| o-Phenylenediamines, α-Halo Ketones | PEG-400 | Catalyst-free, Heat | Quinoxaline Derivatives | Green, recyclable solvent; high yields | researchgate.net |

| Quinoxalin-2(1H)-one | PEG-400 | Silver-catalyzed, Aerobic oxidation | 3-Acetyl-quinoxalin-2(1H)-one | PEG-400 as acetyl source and solvent | rsc.org |

This table highlights catalyst-free and novel synthetic methods utilizing PEG-400.

Photoinduced Dehydrogenative Amination of Quinoxalin-2(1H)-ones

A facile and environmentally friendly method for synthesizing 3-aminoquinoxalin-2(1H)-ones involves the photoinduced dehydrogenative amination of quinoxalin-2(1H)-ones. acs.orgconsensus.app This innovative approach utilizes visible light to promote the C-N bond formation between quinoxalin-2(1H)-ones and various aliphatic amines. acs.org

Remarkably, this reaction proceeds efficiently at room temperature without the need for any metal catalysts, external photocatalysts, or strong oxidants. acs.org Air serves as the sole, green oxidant in the process. acs.orgconsensus.app Mechanistic studies suggest that the quinoxalin-2(1H)-one starting material itself can act as a photosensitizer, eliminating the requirement for an external photocatalyst. acs.org This method is characterized by its mild conditions, high yields, and excellent tolerance for a wide range of functional groups. acs.org

| Substrate | Reagent | Conditions | Product | Ref. |

| Quinoxalin-2(1H)-one | Aliphatic Amines | Visible Light, Air, Room Temperature | 3-Aminoquinoxalin-2(1H)-one | acs.org |

This table summarizes the green photoinduced amination protocol.

Oxidative Amidation–Heterocycloannulation Protocols

A metal-catalyst-free synthesis of substituted quinoxalin-2-ones has been developed employing an oxidative amidation–heterocycloannulation protocol. researchgate.net This strategy utilizes 2,2-dibromo-1-arylethanone and an aryl-1,2-diamine as starting materials. The reaction proceeds in a solvent such as DMSO at an elevated temperature. researchgate.net

The proposed mechanism involves the initial reaction of the aryl-1,2-diamine with the 2,2-dibromo-1-arylethanone, followed by an oxidative amidation and subsequent intramolecular cyclization (heterocycloannulation) to form the quinoxalin-2-one ring system. researchgate.net This method provides a direct route to functionalized quinoxalinones without the need for transition metal catalysts. researchgate.net

| Reactant A | Reactant B | Conditions | Product Type | Ref. |

| 2,2-Dibromo-1-arylethanone | Aryl-1,2-diamine | DMSO, 75 °C | Substituted Quinoxalin-2-one | researchgate.net |

This table details the oxidative amidation–heterocycloannulation approach.

Metal-Free Catalytic Systems for Quinoxaline Synthesis

The development of metal-free catalytic systems for quinoxaline synthesis has gained significant traction, offering environmentally benign and cost-effective alternatives to traditional metal-catalyzed reactions. These methods often utilize readily available and less toxic catalysts, contributing to greener synthetic protocols.

One notable approach involves the use of organocatalysts. For instance, nitrilotris(methylenephosphonic acid) has been effectively employed as an organocatalyst for the synthesis of various quinoxalines from the reaction of 1,2-diamines and 1,2-carbonyl compounds. This method is characterized by short reaction times and high yields, accommodating a wide range of substituents on both reactants nih.gov.

Graphene oxide (GO) and reduced graphene oxide (rGO) have also emerged as effective carbon catalysts for the one-pot synthesis of quinoxalines. This strategy involves the graphene-oxide-catalyzed reduction of 2-nitroanilines with hydrazine hydrate, followed by a tandem reaction with 1,2-dicarbonyl compounds or α-hydroxy ketones. The catalyst is easily recoverable and can be reused multiple times without a significant loss of activity, highlighting the sustainability of this method rsc.org.

Furthermore, visible-light-mediated metal-free synthesis has been developed for producing quinoxalines from o-phenylenediamine and benzoylacetonitrile. This reaction proceeds via a single electron-transfer and oxidative coupling strategy under mild, room-temperature conditions nih.govrsc.org. The use of molecular iodine as a catalyst with DMSO as both the solvent and oxidant is another effective metal-free system for the synthesis of quinoxalines through an oxidation/cyclization pathway rsc.org.

Regioselective Synthesis of Substituted Quinoxalin-2-amines

Achieving regiocontrol in the synthesis of substituted quinoxalin-2-amines is crucial for developing specific, biologically active molecules. Researchers have devised various strategies to selectively introduce functional groups at desired positions on the quinoxaline core.

Strategies for Achieving Regiocontrol in Functionalization

A key strategy for achieving regioselectivity is the use of acid or base to control the outcome of the condensation reaction between substituted o-phenylenediamines and α-ketoesters. In acidic conditions, 7-substituted quinoxalin-2-one derivatives are predominantly formed. Conversely, basic conditions favor the formation of 6-substituted quinoxalin-2-one derivatives. This switch in regioselectivity is particularly effective for o-phenylenediamines bearing electron-donating groups researchgate.net.

Another approach involves the nitration of the quinoxalin-2-ol scaffold. The use of fuming nitric acid in glacial acetic acid at room temperature allows for the regioselective synthesis of 7-nitroquinoxalin-2-ol scielo.br. This intermediate is crucial for the subsequent synthesis of 7-nitroquinoxalin-2-amine, demonstrating how regiocontrol can be exerted in a stepwise functionalization process.

Multi-gram Synthesis Approaches for Specific Derivatives

The scalability of synthetic methods is a critical factor for the practical application of this compound derivatives in academic and industrial research. A notable example is the facile and multi-gram methodology developed for the synthesis of 7-nitrothis compound scielo.brresearchgate.net. This five-step procedure starts from the readily available and inexpensive o-phenylenediamine and proceeds with good yields and high purity, obviating the need for extensive purification methods like crystallization or column chromatography scielo.brresearchgate.net.

C-H Functionalization of Quinoxalin-2(1H)-ones towards this compound Derivatives

Direct C-H functionalization of quinoxalin-2(1H)-ones represents an atom- and step-economical approach to synthesize functionalized this compound derivatives. This strategy avoids the need for pre-functionalized starting materials, thereby streamlining the synthetic process.

Direct C3-Functionalization Strategies

The C3-position of quinoxalin-2(1H)-ones is particularly amenable to direct functionalization. A variety of methods have been developed to introduce amino groups at this position. One such method is a photoinduced dehydrogenative amination of quinoxalin-2(1H)-ones with aliphatic amines. This reaction proceeds efficiently using air as the sole oxidant at room temperature and notably occurs without the need for any metal catalysts or photosensitizers acs.orgacs.org. Mechanistic studies suggest that the quinoxalin-2(1H)-one itself can act as a photosensitizer in this transformation acs.org. This approach has been successfully applied to the gram-scale synthesis of derivatives like ataquimast, a compound used in the treatment of advanced receptor-positive breast cancer, demonstrating its practical utility acs.org.

Electrochemical methods also provide a sustainable route for C3-functionalization. An electrocatalytic C-H activation method has been reported for the synthesis of 3-hydroxyalkylquinoxalin-2(1H)-ones from quinoxalin-2(1H)-ones and aliphatic aldehydes. This electrolysis strategy avoids the use of stoichiometric oxidants and heavy metal catalysts and has shown potential for scale-up in continuous flow reactors rsc.org.

Transition Metal Catalyzed C-H Activation (e.g., CuCl catalysis)

Transition metal catalysis, particularly with copper, has been extensively explored for the C-H functionalization of quinoxalin-2(1H)-ones. Copper catalysts have proven effective in mediating the direct amination and amidation at the C3 position.

A practical and efficient method for the copper-catalyzed oxidative C-3 amination of quinoxalin-2(1H)-ones utilizes primary or secondary amines as the nitrogen source rsc.org. This synthetic strategy is characterized by its atom economy, concise steps, ease of operation, and mild reaction conditions, providing a wide variety of 3-aminoquinoxalin-2(1H)-ones in high yields rsc.org. Similarly, a copper-catalyzed direct oxidative amidation of quinoxalin-2(1H)-ones with a range of aromatic and aliphatic amides has been developed, offering a practical approach to 3-acylamino quinoxalin-2(1H)-ones rsc.org.

Copper-based metal-organic frameworks (MOFs), such as Cu-CPO-27, have been employed as recyclable heterogeneous catalysts for the C-H amination of quinoxalin-2(1H)-ones with amines, using molecular oxygen as the oxidant nih.gov. This heterogeneous system allows for the easy separation and reuse of the catalyst. Furthermore, the N1-substituents on the quinoxalin-2(1H)-one ring can control the divergent C-H functionalization reaction with alkynes when using a copper catalyst and an oxidant, leading to either (Z)-enaminones or furo[2,3-b]quinoxalines nih.gov.

Below is a table summarizing the yields of various 3-aminoquinoxalin-2(1H)-ones synthesized via photoinduced dehydrogenative amination.

| Entry | Quinoxalin-2(1H)-one Derivative | Amine | Product | Yield (%) |

| 1 | 1-Ethyl-3-(propylamino)quinoxalin-2(1H)-one | Propylamine | 3h | 53 |

| 2 | 1-Methyl-3-(propylamino)-6-(trifluoromethyl)quinoxalin-2(1H)-one | Propylamine | 3e | 65 |

| 3 | 1,6-Dimethyl-3-(propylamino)quinoxalin-2(1H)-one | Propylamine | 3b | 90 |

| 4 | 1,6,7-Trimethyl-3-(propylamino)quinoxalin-2(1H)-one | Propylamine | 3g | 50 |

| 5 | 1-Methyl-3-(prop-2-yn-1-ylamino)quinoxalin-2(1H)-one | Propargylamine | 4f | 57 |

| 6 | 1-Ethylquinoxalin-2(1H)-one | Methylamine | 4q (Ataquimast) | 95 |

Photoredox Catalysis in C-H Functionalization

Visible-light photoredox catalysis has emerged as a powerful and sustainable strategy for the C-H functionalization of quinoxalin-2(1H)-ones, which are tautomers of quinoxalin-2-ols and key precursors to this compound derivatives. This approach allows for the formation of various carbon-carbon and carbon-heteroatom bonds at the C3 position under mild conditions.

Organic dyes such as Eosin Y and Rhodamine B have been successfully employed as photocatalysts for these transformations. For instance, Eosin Y can catalyze the amination and phosphorylation of quinoxalin-2(1H)-ones. In some cases, photocatalyst-free methods have also been developed for amination and phosphorylation reactions.

Heterogeneous photocatalysts, particularly covalent organic frameworks (COFs), offer advantages in terms of catalyst recovery and reusability. Hydrazine-based two-dimensional COFs (2D-COF-1) have been used for visible-light-driven arylation and alkylation with hydrazines. Similarly, an olefin-linked COF (2D-COF-2) has proven effective for decarboxylative alkylation reactions. These methods are characterized by high efficiency, good functional group tolerance, and scalability.

Visible-light-induced three-component reactions have also been developed. For example, a radical cascade reaction involving quinoxalin-2(1H)-ones, perfluoroalkyl iodides, and various alkenes proceeds under visible light to yield perfluoroalkylated derivatives in moderate to excellent yields. Another notable example is the photocatalytic three-component tandem reaction of quinoxalin-2(1H)-ones, alkenes, and sulfites using 4CzIPN as a catalyst and air as the oxidant.

| Catalyst/System | Reaction Type | Reactants | Yield Range |

| Eosin Y | Amination | Quinoxalin-2(1H)-ones, Aliphatic amines | Moderate to Good |

| 2D-COF-1 | Arylation/Alkylation | Quinoxalin-2(1H)-ones, Hydrazines | 41-85% |

| 2D-COF-2 | Decarboxylative Alkylation | Quinoxalin-2(1H)-ones, Carboxylic acids | 61-97% |

| 4CzIPN / Visible Light | Sulfonylation | Quinoxalin-2(1H)-ones, Alkenes, Sulfites | Moderate to Good |

| Visible Light (catalyst-free) | Perfluoroalkylation | Quinoxalin-2(1H)-ones, Alkenes, Perfluoroalkyl iodides | Moderate to Excellent |

Radical Pathway Investigations in C-H Functionalization

The C-H functionalization of the quinoxalin-2(1H)-one scaffold frequently proceeds through radical pathways, and various studies have focused on elucidating these mechanisms. Controlled experiments, such as the use of radical scavengers, often confirm the involvement of radical intermediates.

In many photoredox-catalyzed reactions, the process begins with the excitation of the photocatalyst by visible light. The excited catalyst can then engage in a single electron transfer (SET) process with a substrate to generate a radical. For example, in a three-component reaction, the hypervalent iodine(III) reagent PhI(TFA)₂ can oxidize trimethylsilyl azide (TMSN₃) to produce an azide radical via an SET mechanism. This radical then participates in the subsequent functionalization steps.

Another common pathway involves the generation of a trifluoromethyl (CF₃) radical from a precursor like CF₃SO₂Na using an oxidant such as K₂S₂O₈. This CF₃ radical can then add to an alkene, generating an alkyl radical. This alkyl radical, in turn, adds to the C3 position of the quinoxalin-2(1H)-one, forming a nitrogen-centered radical intermediate. Subsequent oxidation and deprotonation yield the final functionalized product.

Investigations into heterogeneous catalysis have proposed mechanisms where the excited photocatalyst (e.g., a 2D-COF) reduces molecular oxygen to form superoxide radical anions, which then initiate the radical cascade. These mechanistic studies are crucial for optimizing reaction conditions and expanding the scope of C-H functionalization methods.

Multi-component Reactions (MCRs) for this compound Scaffold Assembly

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation, are highly efficient for constructing complex molecular architectures like the quinoxaline scaffold. These reactions are valued for their atom economy, operational simplicity, and ability to rapidly generate libraries of structurally diverse compounds.

Several MCRs have been developed for the direct C-H functionalization of quinoxalin-2(1H)-ones, allowing for the simultaneous introduction of multiple functional groups. A notable example is a three-component tandem reaction of quinoxalin-2(1H)-ones with unactivated olefins and TMSN₃, which efficiently synthesizes derivatives containing an azide group. Another strategy involves the copper-catalyzed three-component reaction of indoles, quinoxalin-2(1H)-ones, and sodium triflinate (CF₃SO₂Na) to produce 3-[2-(trifluoromethyl)1H-indol-3-yl]quinoxalin-2(1H)-ones with high site selectivity.

The Ugi four-component reaction has also been adapted for the synthesis of quinoxaline derivatives, demonstrating the versatility of MCRs in accessing this heterocyclic system. Furthermore, a three-component approach using o-phenylenediamines, aryl ketones, and elemental sulfur provides access to quinoxalin-2-thiones, which are closely related analogues and versatile synthetic intermediates. organic-chemistry.org

One-Pot Transformations for Complex Derivatives

One-pot syntheses, which involve sequential reactions in a single vessel without isolation of intermediates, offer significant advantages in terms of efficiency, resource conservation, and reduced waste generation. Several one-pot methodologies have been established for the synthesis of quinoxaline derivatives.

A classic and widely used method is the condensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound. nih.gov This approach can be facilitated by various catalysts to proceed in a one-pot fashion. sapub.org An advanced one-pot strategy involves the iron-catalyzed transfer hydrogenative condensation of 2-nitroanilines with vicinal diols. sapub.org In this process, the iron complex catalyzes both the reduction of the nitro group to an amine and the oxidation of the diol to a dicarbonyl species in situ, which then condense to form the quinoxaline ring. sapub.org

More complex derivatives can also be accessed through one-pot, multi-step protocols. For instance, quinoxalinyl amides have been prepared via a one-pot, two-step assembly of N-Boc o-phenylenediamine, isocyanides, and α-ketoaldehydes. researchgate.net Additionally, acid-catalyzed one-pot reactions of 1-(2-aminophenyl)pyrroles with aldehydes lead to the formation of fused pyrrolo[1,2-a]quinoxalines through a sequence of imine formation, cyclization, and air oxidation. researchgate.net

Tandem Reaction Sequences in this compound Synthesis

Tandem reactions, also known as cascade or domino reactions, involve two or more bond-forming transformations that occur consecutively in a single synthetic operation under the same reaction conditions. These sequences are highly efficient for rapidly building molecular complexity from simple starting materials.

The synthesis of quinoxalines and their derivatives has been effectively achieved through various tandem strategies. One such method is the tandem oxidative azidation/cyclization of N-arylenamines using trimethylsilyl azide (TMSN₃) and an oxidant like (diacetoxyiodo)benzene. nih.govnih.gov This process involves two sequential oxidative C-N bond-forming events to construct the quinoxaline core. nih.govnih.gov

Three-component reactions often incorporate tandem sequences. The reaction of quinoxalin-2(1H)-ones with unactivated alkenes and an azide source, for example, proceeds via a tandem pathway to install both an alkyl and an azide functionality at the C3 position. Another reported tandem sequence for quinoxaline synthesis involves desilylation, a Strecker reaction, amide-forming cyclization, and subsequent dehydrogenative aromatization.

| Reaction Name | Key Steps | Starting Materials |

| Oxidative Azidation/Cyclization | Oxidative C-N bond formation (x2) | N-Arylenamines, TMSN₃ |

| Desilylation/Strecker/Cyclization | Desilylation, Strecker reaction, Amide formation, Aromatization | Silyl-protected diamines, Aldehydes, Cyanide source |

| Alkene Azidation Cascade | Radical addition, Azide incorporation | Quinoxalin-2(1H)-ones, Alkenes, TMSN₃ |

Synthesis of this compound from Precursors (e.g., Quinoxalin-2-ol)

This compound can be synthesized from readily available precursors, most notably its tautomer, quinoxalin-2(1H)-one (also known as quinoxalin-2-ol). rsc.org The direct conversion of the C2-oxo functionality to a C2-amino group is a key transformation. While direct amination of the C2 position is less common, functionalization often occurs at the adjacent C3 position via a cross-dehydrogenative coupling (CDC) reaction, yielding 3-aminoquinoxalin-2(1H)-ones, which are important functionalized derivatives.

Several methods have been developed for this C3-amination:

Copper-Catalyzed Amination : An efficient method uses a copper catalyst for the oxidative C3-amination of quinoxalin-2(1H)-ones with primary or secondary aliphatic amines, affording a variety of 3-aminoquinoxalin-2(1H)-ones in high yields. nih.gov

Heterogeneous Catalysis : A copper-based metal-organic framework (MOF), Cu-CPO-27, has been used as a recyclable heterogeneous catalyst for the C-H amination of quinoxalin-2(1H)-ones with amines, using molecular oxygen as the oxidant. acs.org

Photocatalysis : Visible-light-induced C-H/N-H cross-coupling between quinoxalin-2(1H)-ones and aliphatic amines has been achieved using photocatalysts like Eosin Y. acs.org More recently, a photocatalyst-free method has been developed where the quinoxalin-2(1H)-one itself acts as a photosensitizer, using air as the sole oxidant. acs.org

For the synthesis of the parent this compound, a multi-component reaction provides a direct route. The condensation of o-phenylenediamine, an aromatic aldehyde, and cyclohexyl isocyanide in the presence of an iron catalyst can yield N-cyclohexyl-3-aryl-quinoxaline-2-amines. sapub.org

Reactivity and Reaction Mechanisms of Quinoxalin 2 Amine

Electrochemical Behavior and Redox Processes

The electrochemical characteristics of quinoxaline (B1680401) derivatives are crucial for their application in various fields, including electronics and biological systems. The redox processes of these molecules involve electron transfer and can be significantly influenced by the nature and position of substituents on the quinoxaline ring.

Direct and detailed studies on the redox potentials and electron transfer mechanisms specifically for quinoxalin-2-amine are not extensively documented in the available literature. However, computational and electrochemical studies on related compounds, such as 3-aminoquinoxalin-2(1H)-one, offer valuable insights into the electrochemical behavior.

For instance, a study on quinoxalin-2(H)-one and its derivatives, including the 3-amino substituted analogue, calculated the redox potentials in an aqueous phase using DFT/B3LYP methods. The results indicated that the amino derivative possesses a more negative reduction potential compared to the unsubstituted quinoxalin-2(H)-one. researchgate.net This suggests that the amino group, being an electron-donating group, increases the tendency of the reduced form to be oxidized. researchgate.net

The electrochemical reduction of quinoxaline derivatives often proceeds via a pH-dependent two-electron process. semanticscholar.org The pyrazine (B50134) ring is typically the primary electroactive center. semanticscholar.org The mechanism can involve the formation of a semiquinone radical intermediate, which is relatively stable in acidic conditions. semanticscholar.org

The table below summarizes the calculated redox potentials for quinoxalin-2(H)-one and its 3-amino derivative, providing a comparative view of the effect of the amino group.

| Compound | Calculated Redox Potential (eV vs. SHE) |

| Quinoxalin-2(H)-one (QO) | 0.123 |

| 3-Aminoquinoxalin-2(1H)-one (AQO) | -0.254 |

Data sourced from computational studies. researchgate.net

The electronic nature of substituents plays a pivotal role in modulating the redox properties of the quinoxaline core. Electron-donating groups, such as the amino group in this compound, are expected to decrease the redox potential, making the compound easier to oxidize. Conversely, electron-withdrawing groups would increase the redox potential, facilitating reduction.

In the case of 3-aminoquinoxalin-2(1H)-one, the amino group's electron-donating nature leads to a more negative reduction potential. researchgate.net This is attributed to the increased electron density on the quinoxaline ring system, which destabilizes the oxidized form and stabilizes the reduced form. Both electron-donating and electron-accepting substituents have been shown to be effective in reducing the HOMO-LUMO energy gap in quinoxalin-2-one derivatives. researchgate.net

A study on various 2-substituted quinoxaline derivatives demonstrated a single-electron transfer mechanism of a radical nature for the entire series. abechem.com This highlights the general tendency of the quinoxaline scaffold to undergo radical-mediated redox transformations.

Mechanistic Studies of Amination and Functionalization Reactions

The amination and functionalization of the quinoxaline scaffold are important for the synthesis of novel derivatives with potential applications in medicinal chemistry and materials science. Mechanistic studies in this area often reveal the involvement of radical intermediates and highlight the role of reaction conditions, such as the presence of photosensitizers and oxidants.

While specific studies on the amination and functionalization of this compound are limited, research on the broader class of quinoxalin-2(1H)-ones provides significant insights into the potential reaction pathways. Many of these reactions are proposed to proceed through radical mechanisms.

For example, the electrochemical dehydrogenative cross-coupling of quinoxalin-2(1H)-ones with amines is suggested to be a radical process. bohrium.com Similarly, other functionalization reactions, such as trifluoroalkylation and alkylation of quinoxalin-2(1H)-ones, have been shown to involve radical intermediates. mdpi.com In these reactions, a radical is typically generated from a precursor, which then adds to the quinoxalin-2(1H)-one to form a nitrogen-centered radical intermediate. mdpi.com This intermediate can then be further oxidized and deprotonated to yield the final product. mdpi.com

The involvement of radical species is often confirmed through control experiments, such as the quenching of the reaction in the presence of radical scavengers.

The formation of imine and amide intermediates is a key consideration in the synthesis and reactivity of quinoxaline derivatives. In the context of reductive amination, aldehydes and ketones react with primary amines to form an imine intermediate, which is then reduced to an amine. libretexts.orgyoutube.comlumenlearning.com

While not directly studying this compound, the synthesis of quinoxaline derivatives can involve the formation of imine-like intermediates. For instance, a multicomponent reaction for the synthesis of (E)-quinoxalin-2(1H)-ones oximes involves the initial protonation of the quinoxalin-2(1H)-one to produce an imino ion. nih.gov

The distinction between imine and amide tautomers is also relevant. This compound exists in equilibrium with its tautomeric form, 2-imino-1,2-dihydroquinoxaline. The relative stability of these tautomers can influence the reactivity of the compound.

In many modern synthetic methodologies for the functionalization of quinoxaline derivatives, photosensitizers and oxidants play a crucial role. Visible light-induced reactions, in particular, have gained prominence as they offer mild and environmentally friendly reaction conditions.

In the photoinduced dehydrogenative amination of quinoxalin-2(1H)-ones, air can act as the sole oxidant. acs.orgacs.orgnih.gov Mechanistic studies suggest that the quinoxalin-2(1H)-one itself can act as a photosensitizer, eliminating the need for an external photocatalyst. acs.orgacs.org The excited quinoxalin-2(1H)-one can transfer energy to ground-state triplet oxygen to generate singlet oxygen. acs.org This singlet oxygen then initiates a single electron transfer process with the amine to form a nitrogen radical cation, which ultimately leads to the aminated product. acs.org

In other cases, external photosensitizers like Eosin Y have been employed to facilitate similar transformations. acs.org Oxidants such as K₂S₂O₈ and H₂O₂ are also used to promote radical formation and subsequent functionalization of the quinoxaline ring system. mdpi.com

Chemical Transformations and Derivatization

The chemical behavior of this compound can be broadly categorized by the reactions occurring at the exocyclic amino group and those involving the quinoxaline ring itself. These transformations are fundamental for the derivatization of the molecule to generate compounds with tailored properties.

The primary amino group at the C2 position of the quinoxaline ring is a key site for chemical modification. It can readily participate in reactions typical of aromatic amines, including acylation, alkylation, and condensation with carbonyl compounds to form Schiff bases.

Acylation: this compound can be acylated by reacting with acylating agents such as acetic anhydride or acetyl chloride. This reaction typically proceeds by nucleophilic attack of the amino group on the carbonyl carbon of the acylating agent, leading to the formation of an N-acylated quinoxaline derivative. The use of a base, such as pyridine, is often employed to neutralize the acid byproduct. nih.govyoutube.comresearchgate.netias.ac.in

Alkylation: The amino group can also undergo alkylation with alkyl halides. This reaction proceeds via a nucleophilic substitution mechanism where the amine nitrogen attacks the electrophilic carbon of the alkyl halide. wikipedia.orglibretexts.orgmasterorganicchemistry.com The reaction may proceed to form secondary, tertiary, or even quaternary ammonium salts, depending on the reaction conditions and the stoichiometry of the reactants.

Schiff Base Formation: Condensation of this compound with aldehydes or ketones in the presence of an acid or base catalyst can yield the corresponding Schiff bases (imines). sciforum.netresearchgate.netresearchgate.netgoogle.com This reversible reaction involves the nucleophilic addition of the amine to the carbonyl group, followed by dehydration.

Diazotization: The amino group of this compound can undergo diazotization upon treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures. sapub.org The resulting diazonium salt is a versatile intermediate that can be used in various subsequent reactions, such as Sandmeyer-type reactions to introduce a range of functional groups onto the quinoxaline ring.

Table 1: Reactions at the Amino Group of this compound

| Reaction Type | Reagent(s) | Product Type |

| Acylation | Acetic anhydride, pyridine | N-(quinoxalin-2-yl)acetamide |

| Alkylation | Alkyl halide (e.g., CH₃I) | N-alkyl-quinoxalin-2-amine |

| Schiff Base Formation | Benzaldehyde, acid/base catalyst | N-benzylidenethis compound |

| Diazotization | NaNO₂, HCl (aq), 0-5 °C | Quinoxalin-2-diazonium chloride |

The quinoxaline ring of this compound is an electron-deficient heterocyclic system, which influences its reactivity towards both electrophiles and nucleophiles.

Electrophilic Aromatic Substitution: The benzene (B151609) portion of the quinoxaline ring can undergo electrophilic aromatic substitution reactions such as nitration and halogenation. rsc.orgwikipedia.orgyoutube.commasterorganicchemistry.com The amino group at the C2 position is an activating group and directs incoming electrophiles to the ortho and para positions of the benzene ring (positions 6 and 8). For instance, nitration of quinoxalin-2(1H)-ones, a related class of compounds, has been shown to occur selectively at the C7 or C5 position of the phenyl ring. rsc.org

Nucleophilic Aromatic Substitution: The pyrazine ring of the quinoxaline system is electron-deficient and can be susceptible to nucleophilic attack, particularly at the C3 position. It has been reported that 2-monosubstituted quinoxalines, including 2-aminoquinoxaline, can undergo nucleophilic substitution at the C3 position. nih.gov However, for 2-aminoquinoxaline, this reaction is generally limited to the use of strong nucleophiles, such as organolithium reagents (e.g., n-BuLi) and Grignard reagents (e.g., Me-MgCl). nih.gov The reaction proceeds via an addition-elimination mechanism.

Table 2: Reactions at the Quinoxaline Ring System of this compound

| Reaction Type | Position of Attack | Reagent(s) | Product Type |

| Electrophilic Nitration | Benzene ring (e.g., C6, C8) | HNO₃, H₂SO₄ | Nitro-quinoxalin-2-amine derivative |

| Nucleophilic Alkylation | C3-position | n-BuLi | 3-Butyl-quinoxalin-2-amine |

The hydrolysis of 2-aminoquinoxalines to their corresponding quinoxalin-2(1H)-one derivatives is a well-documented transformation. researchgate.net This reaction can be achieved under both acidic and basic conditions.

Under acidic conditions, the reaction is typically carried out by heating the 2-aminoquinoxaline in the presence of a mineral acid, such as hydrochloric acid. For example, the hydrolysis of 2,3-diaminoquinoxaline to 3-aminoquinoxalin-2-one has been reported to occur upon heating with 2.5 M hydrochloric acid at 100 °C. researchgate.net The mechanism likely involves protonation of the ring nitrogen, followed by nucleophilic attack of water at the C2 position, and subsequent elimination of ammonia.

The susceptibility of the C2 position to nucleophilic attack by water, leading to the formation of the more thermodynamically stable quinoxalinone, is a characteristic feature of 2-aminoquinoxalines.

Table 3: Hydrolysis of this compound

| Reaction Condition | Reagent(s) | Product |

| Acidic Hydrolysis | Dilute HCl, heat | Quinoxalin-2(1H)-one |

Computational Chemistry and Theoretical Studies of Quinoxalin 2 Amine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a popular and effective method for studying the electronic structure of molecules. iiste.orgresearchgate.net It offers a balance between computational cost and accuracy, making it suitable for medium-sized organic compounds like quinoxaline (B1680401) derivatives. researchgate.net DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G, are employed to optimize molecular geometries and predict a range of electronic properties. researchgate.netresearchgate.net These calculations are fundamental to understanding the reactivity and kinetic stability of molecules. ijarset.com

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity. ijarset.com The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). researchgate.netijarset.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability. A smaller gap generally implies higher chemical reactivity and lower kinetic stability. ijarset.comresearchgate.net

For quinoxaline derivatives, both electron-donating and electron-accepting substituents have been shown to reduce the HOMO-LUMO energy gap. researchgate.net In the case of an amino-substituted quinoxalin-2-one, the presence of the electron-donating amino group leads to a greater tendency for the reduced form to be oxidized by donating electrons. researchgate.net Studies on related quinoxaline polymers have shown that substituents significantly alter the HOMO and LUMO energy levels; for instance, replacing a fluorine atom with a cyano moiety can lower both energy levels. nih.gov

Table 1: Frontier Orbital Energies and Energy Gaps for a Quinoxaline Derivative

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -4.139 |

| ELUMO | -0.479 |

| ΔEgap | 3.660 |

Note: Data is for a representative quinoxaline derivative to illustrate typical values. ijarset.com

The distribution of frontier molecular orbitals provides insight into the reactive sites of a molecule. In quinoxaline-based polymers, the HOMO wave functions are often localized on electron-donating units, while the LUMO wave functions are delocalized along the polymer backbone. nih.gov The analysis of electron density is crucial for understanding chemical bonding and non-covalent interactions. semanticscholar.org

Theoretical studies on quinoxalin-2(1H)-one derivatives indicate a strong polarization between the heterocyclic and aromatic rings, which is a key determinant of their reactivity. researchgate.net The use of electron density instead of wave function to compute the energy is a fundamental concept of DFT. researchgate.net Topological analysis of the electron density, using methods like the Quantum Theory of Atoms in Molecules (QTAIM), can confirm the presence and nature of non-covalent interactions within a molecular system. semanticscholar.org

Global reactivity descriptors derived from DFT calculations provide quantitative measures of a molecule's reactivity. ijarset.com These indices include chemical potential (μ), chemical hardness (η), and the global electrophilicity index (ω). researchgate.netresearchgate.net

Chemical Potential (μ) : This measures the tendency of electrons to escape from a system. It is calculated as μ = (EHOMO + ELUMO) / 2. ijarset.com

Chemical Hardness (η) : This represents the resistance to change in electron distribution. A molecule with a small HOMO-LUMO gap is considered "soft" and more reactive. ijarset.com It is calculated as η = (ELUMO - EHOMO) / 2. ijarset.com

Electrophilicity Index (ω) : This index quantifies the ability of a species to accept electrons. nih.gov It is defined as ω = μ² / (2η). ijarset.com Strong electrophiles are characterized by high ω values. nih.gov

Calculations on quinoxaline derivatives have utilized these parameters to predict their behavior. researchgate.net For instance, a compound with a higher electronegativity value is identified as a better electron acceptor, while a higher electrophilicity index indicates a stronger electrophile. ijarset.com

Table 2: Calculated Quantum Chemical Parameters for a Quinoxaline Derivative

| Parameter | Value (eV) |

|---|---|

| Ionization Potential (I) | 4.139 |

| Electron Affinity (A) | 0.479 |

| Chemical Potential (μ) | -2.309 |

| Electronegativity (χ) | 2.309 |

| Chemical Hardness (η) | 1.830 |

| Global Softness (S) | 0.273 |

| Electrophilicity Index (ω) | 1.457 |

Note: Data is for a representative quinoxaline derivative to illustrate typical values. ijarset.com

Molecular Dynamics and Monte Carlo Simulations

Molecular Dynamics (MD) and Monte Carlo (MC) simulations are computational methods used to study the physical movement and interactions of atoms and molecules over time. researchgate.net These techniques are particularly useful for investigating processes like adsorption and surface interactions at the nanoscale, providing information that can be difficult to obtain through experiments alone. researchgate.netresearchgate.net

MD and MC simulations can effectively model the adsorption of molecules onto surfaces. researchgate.net Grand Canonical Monte Carlo (GCMC) simulations, for example, are used to measure gas adsorption in materials. psu.edu In the context of corrosion inhibition, these simulations help to understand the interfacial adsorption behavior of inhibitor molecules on metal surfaces. researchgate.net

For amine-functionalized compounds, simulations can elucidate the mechanisms of interaction. For instance, studies on amine-functionalized metal-organic frameworks show that CO2 adsorption can occur through both physisorption (dominant at high concentrations) and chemisorption (dominant at low concentrations). psu.edu While specific MD or MC studies on the adsorption of Quinoxalin-2-amine were not found, these methodologies are applicable. Such simulations could predict how this compound interacts with various surfaces, determining the adsorption energy, orientation, and the nature of the formed protective layer, which is relevant for applications like corrosion inhibition. researchgate.netiiste.org The simulations typically involve calculating kinetic and thermodynamic parameters to suggest the type of adsorption, which can be physical, chemical, or a combination of both. researchgate.net

Quantum Chemical Parameters and Structure-Activity Relationships

Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the molecular structure of a compound with its biological activity or chemical reactivity. researchgate.net This is achieved by establishing a mathematical relationship between calculated molecular descriptors (quantum chemical parameters) and observed activity. researchgate.net QSAR is a reliable method for describing interactions, such as those between a corrosion inhibitor and a metal surface, and for designing new high-performance compounds. researchgate.net

For quinoxaline derivatives, QSAR studies have been used to understand their potential as corrosion inhibitors and their antagonistic activity at certain receptors. researchgate.netresearchgate.net The electronic properties calculated via DFT, such as EHOMO, ELUMO, the energy gap (ΔE), dipole moment, and electronegativity, are commonly used as descriptors in QSAR models. researchgate.net For example, a higher EHOMO value suggests a greater tendency for a molecule to donate electrons to an appropriate acceptor, which can be correlated with increased inhibition efficiency in corrosion studies. researchgate.net The structure-activity relationship (SAR) of anticancer quinoxalines has shown that specific substitutions at various positions on the quinoxaline ring are essential for activity, demonstrating the importance of molecular structure in determining biological function. mdpi.com

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling has emerged as a powerful tool for elucidating the intricate mechanisms of chemical reactions involving quinoxaline derivatives. Density Functional Theory (DFT) calculations, in particular, have provided profound insights into reaction pathways, transition states, and the electronic properties of intermediates, which are often difficult to discern through experimental methods alone.

One significant area of investigation has been the acid-catalyzed rearrangement of quinoxalin-2-one derivatives. A detailed study on the rearrangement of 3-benzoylquinoxalin-2-one with nucleophiles like 1,2-benzendiamine and methyl 3-aminocrotonate in acetic acid has been conducted using DFT calculations. These studies have revealed that the reaction proceeds via an intramolecular SN(ANRORC) mechanism, which involves a sequence of Addition of Nucleophile, Ring-Opening, and Ring-Closing steps. The calculations have shown that acetic acid acts not only as a proton source but also as an efficient proton shuttle during the catalysis. The mechanism involves the formation of spiro-quinoxalinone intermediates, with the subsequent ring-opening step being crucial in determining the final product. The nature of the rearrangement was found to depend on the stabilization of the ring-opening anilide cation species by the number of conjugated π-electrons within the spiro-forming ring researchgate.net.

Furthermore, computational studies have been employed to understand the redox behavior of quinoxalin-2(1H)-one and its derivatives, including the 3-amino derivative. Using the DFT/B3LYP method with a 6-311G basis set, the electrode potentials in the aqueous phase have been calculated. These theoretical calculations help in understanding the tendency of these molecules to undergo oxidation or reduction, which is a fundamental aspect of many of their reaction mechanisms. For instance, the calculated redox potential for 3-aminoquinoxalin-2(1H)-one is significantly lower than that of the parent quinoxalin-2(1H)-one, indicating a greater tendency of its reduced form to be oxidized due to the electron-donating nature of the amino group researchgate.net.

The electronic properties calculated through DFT, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in predicting the reactivity and the nature of chemical reactions.

Table 1: Calculated Redox Potentials of Quinoxalin-2(1H)-one and its Derivatives researchgate.net

| Compound | Redox Potential vs. SHE (eV) |

| Quinoxalin-2(1H)-one (QO) | 0.123 |

| 3-methylquinoxalin-2(1H)-one (MQO) | 0.015 |

| 3-aminoquinoxalin-2(1H)-one (AQO) | -0.254 |

In the realm of photocatalysis, DFT has been utilized to propose a mechanism for the synthesis of 2-methylquinoxaline (B147225) 1,4-dioxide from the cycloaddition reaction of Benzofurazan oxide with acetone iiste.org. Such studies are instrumental in designing and optimizing synthetic routes for novel quinoxaline derivatives.

The application of computational modeling extends to understanding the C-H functionalization of quinoxalin-2(1H)-ones. For instance, in the three-component reaction of quinoxalin-2(1H)-ones, alkenes, and CF₃SO₂Na, a radical mechanism has been proposed and supported by computational insights. The reaction is initiated by the formation of a CF₃ radical, which then adds to the alkene. The resulting alkyl radical subsequently attacks the C3 position of the quinoxalinone ring, leading to the final product after dehydrogenation/oxidation nih.gov. These computational elucidations of reaction mechanisms are invaluable for the rational design of new synthetic methodologies and for a deeper understanding of the chemical behavior of this compound and its related compounds.

Advanced Applications in Materials Chemistry

Quinoxalin-2-amine in Functional Polymers and Organic Electronics

The integration of this compound into polymeric structures and organic electronic devices has led to significant advancements in the performance and efficiency of these materials. The ability to modify the quinoxaline (B1680401) unit and the amine group allows for precise tuning of the material's properties, such as emission color, charge carrier mobility, and photophysical behavior.

Derivatives of this compound have demonstrated considerable promise as efficient electroluminescent materials, particularly in the fabrication of Organic Light-Emitting Diodes (OLEDs). The combination of the electron-accepting quinoxaline moiety with various electron-donating triarylamine units results in dipolar compounds with tunable emission characteristics. By strategically modifying the donor and acceptor strengths within the molecule, the emission color of these materials can be systematically shifted from bluish-green to orange beilstein-journals.org.

In a study of electroluminescent materials comprising quinoxaline, triarylamine, and other fluorophores, it was found that the photophysical and thermal properties could be significantly influenced by the molecular structure rsc.org. For instance, quinoxalines with more electron-donating amine groups tend to exhibit lower fluorescence quantum efficiency, and their photoluminescence is sensitive to the polarity of the solvent rsc.orgnsf.gov. The incorporation of bulky and rigid aromatic groups can enhance the glass transition temperature of the derivatives, improving the morphological stability of the material in thin-film devices rsc.org.

Two-layer OLEDs fabricated with these materials as the hole-transporting and emitting layers have shown promising performance, including desirable emission colors, high luminance, and good efficiency beilstein-journals.org. The quinoxaline segment can also act as a hole-blocking unit, which helps to confine the recombination of electrons and holes within the emitting layer, thereby enhancing the device's electroluminescence beilstein-journals.org.

Below is a table summarizing the electroluminescent properties of some quinoxaline-amine derivatives.

| Compound | Emission Color | Maximum Luminance (cd/m²) | External Quantum Efficiency (EQE) | Reference |

| 4DMAC-TPPQ | Deep-Red | - | 0.3% | mdpi.com |

| 4PXZ-TPPQ | NIR | - | 0.04% | mdpi.com |

| Quinoxaline-Triarylamine Derivative 1 | Bluish-Green | 3,200 | - | beilstein-journals.org |

| Quinoxaline-Triarylamine Derivative 2 | Orange | 8,500 | - | beilstein-journals.org |

Note: The specific structures of the derivatives are detailed in the cited references.

The unique electronic properties of quinoxaline-based molecules make them suitable for use as organic semiconductors in devices like Organic Thin-Film Transistors (OTFTs). The performance of these materials is highly dependent on their molecular structure, which influences their thermal, optical, and electrochemical characteristics.

In a study involving new quinoxaline-based derivatives, thin films were fabricated using both solution-shearing and vacuum deposition methods. One of the compounds exhibited p-channel characteristics with hole mobilities reaching up to 2.6 × 10⁻⁵ cm²/Vs in solution-processed films and 1.9 × 10⁻⁴ cm²/Vs in vacuum-deposited films rsc.org. The current on/off ratios were also significant, at 1.8 × 10⁵ and 3.5 × 10⁶ for the respective fabrication methods rsc.org.

The development of pyrazino[2,3-g]quinoxaline-2,7-dione (PQx) based π-conjugated polymers has also shown promise for organic semiconductors rsc.org. Copolymers of PQx with bithiophene demonstrated electron-dominant ambipolar transport with electron mobilities up to 4.28 × 10⁻³ cm² V⁻¹ s⁻¹ and hole mobilities up to 5.22 × 10⁻⁴ cm² V⁻¹ s⁻¹ rsc.org. In contrast, copolymers with thieno[3,2-b]thiophene exhibited hole-dominant ambipolar transport with hole mobilities as high as 4.82 × 10⁻² cm² V⁻¹ s⁻¹ and electron mobilities of up to 3.95 × 10⁻³ cm² V⁻¹ s⁻¹ rsc.org.

The following table presents the performance data of some quinoxaline-based organic semiconductors.

| Compound/Polymer | Deposition Method | Channel Type | Mobility (cm²/Vs) | On/Off Ratio | Reference |

| 2,3-diphenyl-5,8-bis(5-phenylthiophen-2-yl)quinoxaline | Solution-Shearing | p-channel | 2.6 × 10⁻⁵ (hole) | 1.8 × 10⁵ | rsc.org |

| 2,3-diphenyl-5,8-bis(5-phenylthiophen-2-yl)quinoxaline | Vacuum Deposition | p-channel | 1.9 × 10⁻⁴ (hole) | 3.5 × 10⁶ | rsc.org |

| PQx-bithiophene Copolymer | - | Ambipolar | 4.28 × 10⁻³ (electron) | - | rsc.org |

| PQx-thieno[3,2-b]thiophene Copolymer | - | Ambipolar | 4.82 × 10⁻² (hole) | - | rsc.org |

Quinoxaline-2-amine derivatives are of significant interest as photoactive materials due to their tunable photophysical properties. The absorption and emission characteristics of these compounds can be readily modified by altering the substituents on the quinoxaline ring.

A series of quinoxaline-based compounds have been synthesized that exhibit deep blue light emission in both solution and solid-state. Some of these compounds also display aggregation-induced enhanced emission (AIEE), a phenomenon that makes them effective deep blue light-emitting materials researchgate.net. The thermal stability of these compounds is generally high, with decomposition temperatures often exceeding 300°C, which is crucial for the fabrication of durable electronic devices researchgate.net.

The photophysical properties of these materials are also sensitive to the solvent environment. For instance, the emission maxima of certain quinoxalin-2(1H)-ones show a significant red-shift as the polarity of the solvent increases, indicating a charge-transfer character in the excited state nsf.gov. This solvatochromism can be exploited in the design of chemical sensors.

The table below summarizes the key photophysical properties of selected quinoxaline derivatives.

| Compound | Absorption Max (nm) (in THF) | Emission Max (nm) (in THF) | Emission Max (nm) (Solid State) | Decomposition Temp (°C) | Reference |

| Compound 1 | 364 | 415 | 440 | 315 | researchgate.net |

| Compound 2 | 371 | 425 | 454 | 395 | researchgate.net |

| Compound 3 | 369 | 419 | 429 | 352 | researchgate.net |

| Compound 4 | 367 | 417 | - | 365 | researchgate.net |

Note: The specific structures of the compounds are detailed in the cited reference.

This compound as Building Blocks for Supramolecular Assemblies

The rigid and planar structure of the quinoxaline core, coupled with the potential for functionalization at the amine position, makes this compound a valuable synthon for the construction of complex supramolecular architectures. These organized molecular systems can exhibit unique host-guest chemistry and have applications in areas such as molecular recognition and porous materials.

Quinoxaline-based units have been successfully incorporated into the structure of cavitands, which are bowl-shaped molecules capable of encapsulating smaller guest molecules. The π-basic and hydrophobic nature of the quinoxaline walls makes these cavitands ideal hosts for aromatic compounds rsc.org. The depth and rigidity of the cavitand's cavity can be tuned by modifying the quinoxaline framework, for example, by adding dioxane rings to the quinoxaline walls to create a deeper cavity rsc.org. The complexation of guests like benzene (B151609) within these quinoxaline-based cavitands has been confirmed by crystal structure analysis rsc.org.

While the use of quinoxaline derivatives in cavitands is established, there is limited specific information available in the searched literature directly linking this compound as a primary building block for these structures. Similarly, the application of this compound in the synthesis of dehydroannulenes, which are cyclic molecules containing alternating single, double, and triple bonds, is not well-documented in the available research.

Quinoxaline moieties have been utilized in the synthesis of Covalent Organic Frameworks (COFs), which are porous, crystalline polymers with a highly ordered structure. A new synthetic method has been developed to create two-dimensional COFs with a quinoxaline backbone nsf.govnih.gov. These quinoxaline-based COFs are notable for their stability and the ability to undergo post-synthetic modification. The presence of reactive NH moieties within the framework allows for further functionalization, including the cross-linking of layers, which can significantly enhance the material's performance in applications like membrane-based separations nsf.govnih.gov.

A one-pot strategy has also been reported for the synthesis of stable binary COFs that feature both quinoxaline and imine or amine linkages rsc.org. These COFs have shown robustness in both strong acidic and basic conditions and have demonstrated effectiveness in CO₂/N₂ separation rsc.org.

In the realm of coordination polymers, the quinoxaline structure can act as a ligand, coordinating with metal ions to form extended networks. While the broader class of quinoxaline derivatives is used in this context, specific examples detailing the use of this compound as a ligand in the formation of coordination polymers are not extensively covered in the readily available literature. The development of such materials remains an area with potential for future research.

Corrosion Inhibition Properties and Mechanisms

Quinoxaline derivatives have emerged as a significant class of corrosion inhibitors, particularly for protecting metals like mild steel in acidic environments. researchgate.netelectrochemsci.org Their efficacy stems from their molecular structure, which includes a benzene ring fused to a pyrazine (B50134) ring, a heterocyclic compound containing nitrogen atoms. researchgate.net These nitrogen atoms, along with other heteroatoms (like oxygen) and the π-electrons in the aromatic rings, serve as active centers for adsorption onto metal surfaces. researchgate.netlew.ro This adsorption forms a protective barrier that shields the metal from corrosive agents. lew.roresearchgate.net

The mechanism of inhibition generally involves the molecule's ability to not only donate electrons to the unoccupied d-orbitals of the metal but also to accept free electrons from the metal surface into their anti-bonding orbitals, forming strong coordinate covalent bonds. lew.ro Studies have shown that quinoxaline derivatives can act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process, though sometimes with a slightly more pronounced effect on the cathodic reaction. researchgate.netimist.ma The effectiveness of these inhibitors is concentration-dependent, with inhibition efficiency increasing as the concentration of the quinoxaline derivative rises. imist.manajah.edu

Adsorption Characteristics on Metal Surfaces

The primary mechanism by which quinoxaline compounds protect metals from corrosion is through adsorption onto the metal surface. researchgate.netmdpi.com This process involves the displacement of water molecules and other corrosive ions from the metal's surface by the organic inhibitor molecules. researchgate.net The adsorption can be characterized as either physical adsorption (physisorption), involving electrostatic interactions between the charged metal surface and the inhibitor molecule, or chemical adsorption (chemisorption), which involves charge sharing or transfer and the formation of coordinate covalent bonds. researchgate.net

Research indicates that the adsorption of quinoxaline derivatives on mild steel surfaces often follows the Langmuir adsorption isotherm. electrochemsci.orgresearchgate.netimist.manajah.edu This model suggests the formation of a monolayer of the inhibitor on the metal surface. researchgate.netnajah.edu The stability and strength of this adsorbed layer are crucial for effective corrosion protection. mdpi.com

Computational studies, such as Density Functional Theory (DFT), have provided molecular-level insights into these interactions. For instance, analysis of quinoxalin-2(1H)-one on an iron surface (Fe(110)) shows stable interaction energies, with the formation of strong Fe-O and Fe-C bonds. mdpi.com Protonated forms of these molecules tend to exhibit even stronger adsorption due to enhanced electrostatic interactions and charge transfer. mdpi.comdntb.gov.ua The planar orientation of the quinoxaline ring system facilitates effective surface coverage. researchgate.net

Influence of Molecular Structure on Inhibition Efficiency

Organic compounds that can donate electrons to the metal surface and also accept electrons from it typically make excellent inhibitors. lew.ro The presence of electron-donating groups (like methyl, -CH₃) can enhance the electron density on the quinoxaline molecule, leading to stronger adsorption and higher inhibition efficiency. imist.ma Conversely, the effect of electron-withdrawing groups can vary.

Quantum chemical calculations are instrumental in correlating molecular structure with inhibition performance. Parameters such as the energy of the Highest Occupied Molecular Orbital (E HOMO) and the Lowest Unoccupied Molecular Orbital (E LUMO) are critical. A higher E HOMO value indicates a greater tendency to donate electrons, while a lower E LUMO value suggests a greater ability to accept electrons. A small energy gap (ΔE = E LUMO - E HOMO) is often associated with higher inhibition efficiency because the energy required to transfer electrons is lower. lew.ro

Studies comparing different quinoxaline derivatives have demonstrated these structural effects. For instance, in one study, the MeSQX compound, containing a methylstyryl group, showed a higher inhibition efficiency (92%) than the BrSQX compound with a bromostyryl group (89%). researchgate.net Another study found that QN-CH₃ performed better (89.07% efficiency) than QN-Cl (87.64% efficiency) at the same concentration. imist.ma This highlights how subtle changes in substituents can significantly impact the protective properties of the molecule.

| Compound | Concentration (M) | Inhibition Efficiency (%) | Corrosive Medium |

|---|---|---|---|

| MeSQX | 10⁻³ | 92 | 1.0 M HCl |

| BrSQX | 10⁻³ | 89 | 1.0 M HCl |

| QN-CH₃ | 10⁻³ | 89.07 | 1.0 M HCl |

| QN-Cl | 10⁻³ | 87.64 | 1.0 M HCl |

| BMQ | 10⁻³ | 92.7 | 1 M HCl |

| FVQ | 10⁻³ | 88.2 | 1 M HCl |

| STQ | 10⁻³ | 83.9 | 1 M HCl |

Fluorescence Properties and Their Applications

Quinoxaline and its derivatives, particularly quinoxalin-2(1H)-ones, are recognized for their significant fluorescence properties. unamur.beresearchgate.net These compounds can absorb light at a specific wavelength and emit it at a longer wavelength, a phenomenon that is sensitive to their chemical environment and molecular structure. nih.govresearchgate.net The inherent photoactive nature of the quinoxaline core makes it a valuable fluorophore for various applications. mdpi.comresearchgate.net

The formation of a quinoxaline derivative from a peptide, for example, can lead to a marked increase in fluorescence intensity, with a shift in the emission maximum. nih.gov The fluorescence characteristics can be tuned by attaching different functional groups to the quinoxaline ring. mdpi.com This tunability allows for the design of specialized fluorescent probes and sensors.

Chemosensing and Biosensing Applications

The sensitivity of the fluorescence of quinoxaline derivatives to their surroundings makes them excellent candidates for chemosensing and biosensing. unamur.beresearchgate.net They have been successfully employed as optical sensors for detecting a wide range of analytes, including cations, anions, small molecules, and pH. mdpi.com

A key application is in the development of pH indicators. mdpi.com For instance, a water-soluble quinoxaline derivative bearing (3-aminopropyl)amino residues can function as a dual optical chemosensor. mdpi.com Changes in the pH of an aqueous solution lead to protonation or deprotonation of the molecule, which in turn causes observable shifts in both its absorption and emission spectra. mdpi.com This allows for the measurement of acidity, with some derivatives showing distinct colorimetric and fluorescent responses in the pH range of 1-5. mdpi.com Such sensors are valuable for real-time monitoring in industrial and environmental contexts. mdpi.com Furthermore, fluorescent nanoaggregates of certain quinoxaline derivatives have demonstrated high selectivity and efficiency in sensing trace amounts of specific explosives like picric acid. semanticscholar.org

Solvatochromism of Quinoxalin-2(1H)-ones

Solvatochromism is a phenomenon where the color of a substance changes with the polarity of the solvent. Quinoxalin-2(1H)-ones and other quinoxaline-based fluorophores exhibit this property, meaning their absorption and emission spectra are dependent on the characteristics of the solvent medium. researchgate.netresearchgate.netresearchgate.net

The changes in the photophysical properties of these molecules in different solvents are attributed to a combination of factors, including dielectric polarity and hydrogen bonding effects, which stabilize the ground and excited states of the molecule to different extents. researchgate.net For example, the fluorescence properties of certain peptide-quinoxaline derivatives are known to be affected by the presence of organic solvents. nih.gov Studies on specific D-π-A type quinoxaline-cored fluorophores have shown their potential as solvatochromic materials. researchgate.net This sensitivity to the solvent environment allows them to be used as probes to characterize the polarity of microenvironments.

| Solvent | λmax (nm) |

|---|---|

| Cyclohexane | 345 |

| Dioxane | 349 |

| Acetonitrile | 350 |

| Ethanol | 351 |

| Methanol | 351 |

| Water | 353 |

Coordination Chemistry of Quinoxalin 2 Amine and Its Ligands

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with quinoxalin-2-amine and its derivatives is typically achieved by reacting the ligand with a corresponding metal salt in a suitable solvent. The resulting complexes are then characterized using a range of spectroscopic and analytical techniques to elucidate their structure and properties.

A variety of transition metal complexes involving quinoxaline-based ligands have been synthesized and studied. eurjchem.comnih.gov The reaction of ligands derived from quinoxaline (B1680401) with metal chlorides or acetates of manganese(II), iron(III), cobalt(II), nickel(II), copper(II), and zinc(II) yields solid metal complexes. rdd.edu.iqresearchgate.net These complexes are often characterized by elemental analysis, molar conductance, magnetic susceptibility measurements, and thermal analysis (TG, DTG, DTA). eurjchem.comeurjchem.com Spectroscopic methods such as IR, ¹H NMR, and UV-Visible are crucial for determining the coordination mode and geometry of the complexes. eurjchem.comrdd.edu.iq For instance, IR spectra can confirm the coordination of the ligand to the metal ion through shifts in the vibrational frequencies of the functional groups, and the appearance of new bands corresponding to metal-nitrogen (M-N) and metal-oxygen (M-O) bonds. rdd.edu.iq The electronic spectra and magnetic moment data provide insights into the geometry of the metal center. tandfonline.com Studies have reported the synthesis of complexes with general formulas like [M(L)Cl₂] or [M(L)₂(CH₃COO)₂], where 'L' represents the quinoxaline-based ligand. researchgate.net

Table 1: Examples of Synthesized Transition Metal Complexes with Quinoxaline-Derived Ligands

| Metal Ion | Ligand Type | Proposed Geometry | Reference |

| Mn(II) | Schiff Base | Tetrahedral / Octahedral | researchgate.nettandfonline.com |

| Fe(III) | Schiff Base | Octahedral / Square Pyramidal | researchgate.nettandfonline.com |

| Co(II) | Schiff Base | Tetrahedral / Octahedral | rdd.edu.iqresearchgate.net |

| Ni(II) | Schiff Base | Octahedral / Tetrahedral | researchgate.nettandfonline.com |

| Cu(II) | Schiff Base | Square Planar / Tetrahedral | researchgate.nettandfonline.comresearchgate.net |

| Zn(II) | Schiff Base | Tetrahedral / Octahedral | researchgate.netnih.gov |

This table is generated based on data from multiple sources and represents common findings.

Schiff bases, formed by the condensation of a primary amine with an aldehyde or ketone, are a prominent class of ligands in coordination chemistry. iosrjournals.org Schiff bases derived from quinoxaline, typically by reacting quinoxaline-2-carboxaldehyde with various primary amines (like 2-aminophenol or semicarbazide), have been extensively used to synthesize metal complexes. tandfonline.comresearchgate.nettandfonline.com The resulting Schiff base ligands are often multidentate, offering several coordination sites, including the imine nitrogen (-C=N-), a phenolic oxygen, and the quinoxaline ring nitrogens. researchgate.netiosrjournals.org The synthesis involves refluxing the aldehyde and amine components, often in an alcoholic solvent. bepls.com The subsequent complexation with metal salts proceeds by coordinating the metal ion to the donor atoms of the Schiff base. bepls.com The characterization of these Schiff base complexes confirms that the ligand coordinates to the metal center, often leading to enhanced biological activity compared to the free ligand. eurjchem.com

Coordination Modes and Geometries of Metal Centers

The structural diversity of metal complexes with this compound based ligands is a direct result of the versatile coordination modes of the ligand and the preferred coordination number of the central metal ion.

Quinoxaline-based ligands can coordinate to metal ions in various ways. This compound itself can act as a bidentate ligand, coordinating through one of the ring nitrogen atoms and the nitrogen of the amino group, forming a stable five-membered chelate ring. Schiff base derivatives can exhibit more complex coordination, acting as bidentate, tridentate, or even tetradentate ligands. nih.gov For example, a Schiff base formed from quinoxaline-2-carboxaldehyde and 2-aminophenol can coordinate through the phenolic oxygen, the imine nitrogen, and a quinoxaline nitrogen. tandfonline.com This multidentate chelation generally leads to the formation of highly stable metal complexes. nih.gov The specific coordination mode often depends on the nature of the substituents on the ligand and the reaction conditions.

The coordination of quinoxaline-based ligands to transition metals results in various geometries around the metal center, most commonly tetrahedral, square planar, and octahedral. libretexts.orgchemguide.co.uk

Octahedral Geometry: This is a common geometry for 6-coordinate complexes, often observed for Mn(II), Fe(III), Ni(II), and sometimes Co(II) and Zn(II). eurjchem.comresearchgate.netresearchgate.net The ligand and other co-ligands (like chloride or water molecules) arrange at the vertices of an octahedron around the central metal ion. wikipedia.org Distorted octahedral geometries arise due to factors like the Jahn-Teller effect in Cu(II) complexes or steric constraints imposed by the ligand. researchgate.net

Square Planar Geometry: This geometry is frequently observed for Cu(II) (d⁹) and Ni(II) (d⁸) complexes. researchgate.net For instance, some copper(II) complexes with Schiff bases derived from quinoxaline-2-carboxaldehyde adopt a square-planar structure. researchgate.net This arrangement involves the metal ion in the center of a square, with the four donor atoms at the corners.

Tetrahedral Geometry: This 4-coordinate geometry is common for Zn(II) (d¹⁰) and Co(II) (d⁷) complexes. tandfonline.comresearchgate.netijfans.org For example, complexes of Mn(II), Co(II), and Ni(II) with the Schiff base from quinoxaline-2-carboxaldehyde and semicarbazide have been reported to be tetrahedral. researchgate.net In some cases, copper(II) complexes can also exhibit a tetrahedrally distorted square planar geometry. mdpi.com

Table 2: Common Geometries of Transition Metal Complexes with Quinoxaline-Derived Ligands

| Metal Ion | Coordination Number | Common Geometry | Example Ligand Type |

| Mn(II) | 4, 6 | Tetrahedral, Octahedral | Schiff Base |

| Fe(III) | 5, 6 | Square Pyramidal, Octahedral | Schiff Base |

| Co(II) | 4, 5, 6 | Tetrahedral, Trigonal Bipyramidal, Octahedral | 2-(2′-pyridyl)quinoxaline, Schiff Base |

| Ni(II) | 4, 6 | Tetrahedral, Octahedral | Schiff Base |